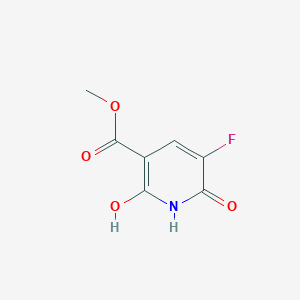

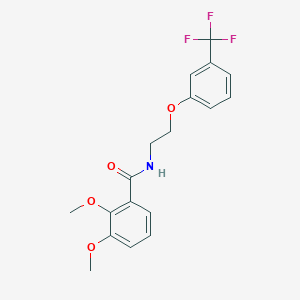

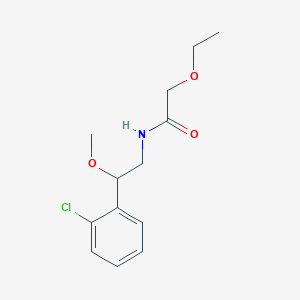

7-甲氧基-N-((4-甲氧基-6-吗啉-1,3,5-三嗪-2-基)甲基)苯并呋喃-2-甲酰胺

货号 B2375803

CAS 编号:

2034471-12-8

分子量: 399.407

InChI 键: AOBLTMMUULUJTC-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the benzofuran and triazine rings .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Benzofurans and triazines can undergo a variety of chemical reactions, but without specific information, it’s difficult to predict the reactions of this particular compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .科学研究应用

- Field : Medicinal Chemistry

- Application : This compound is used in the synthesis of 1,3,5-triazine amino acid derivatives to study their monoamine oxidase inhibitors .

- Method : The compound is synthesized and characterized, and a preliminary study for their monoamine oxidase inhibitory activity is conducted .

- Results : Compounds had MAO-A inhibition activity comparable to that of the standard clorgyline, with apparently more selective inhibitory activity toward MAO-A than MAO-B and no significant acute toxicity .

- Field : Organic Chemistry

- Application : This compound is used in the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .

- Method : The compound is utilized in a radical approach for the protodeboronation of alkyl boronic esters .

- Results : The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

Monoamine Oxidase Inhibitors

Protodeboronation of Pinacol Boronic Esters

- Field : Medicinal Chemistry

- Application : This compound is used in the synthesis of 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives for cytotoxicity evaluation .

- Method : The compound is synthesized and characterized, and a preliminary study for their cytotoxicity against six carcinoma cell lines is conducted .

- Results : Most derivatives exhibited higher cytotoxicity than the parent compound. In particular, 4′-O-caproylated-DMC and 4′-O-methylated-DMC displayed the strongest cytotoxicity against SH-SY5Y with IC50 values of 5.20 and 7.52 μM, respectively .

- Field : Industrial Chemistry

- Application : This compound can be used as an intermediate in the synthesis of sulfonylurea herbicides, and it also has applications in paper coatings, polymer emulsions, and metalworking fluids for antimicrobial and antifungal purposes .

- Method : The compound is synthesized and used in the formulation of these products .

- Results : The products exhibit antimicrobial and antifungal properties, enhancing the longevity and quality of the end products .

Cytotoxicity Evaluation

Antimicrobial and Antifungal Applications

- Field : Industrial Chemistry

- Application : This compound is used as an intermediate in the synthesis of sulfonylurea herbicides .

- Method : The compound is synthesized and used in the formulation of these herbicides .

- Results : The herbicides exhibit effective weed control properties .

- Field : Industrial Chemistry

- Application : This compound also has applications in paper coatings, polymer emulsions, and metalworking fluids for antimicrobial and antifungal purposes .

- Method : The compound is synthesized and used in the formulation of these products .

- Results : The products exhibit antimicrobial and antifungal properties, enhancing the longevity and quality of the end products .

Sulfonylurea Herbicides

Paper Coatings, Polymer Emulsions, and Metalworking Fluids

安全和危害

未来方向

属性

IUPAC Name |

7-methoxy-N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O5/c1-26-13-5-3-4-12-10-14(29-16(12)13)17(25)20-11-15-21-18(23-19(22-15)27-2)24-6-8-28-9-7-24/h3-5,10H,6-9,11H2,1-2H3,(H,20,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOBLTMMUULUJTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=NC(=NC(=N3)OC)N4CCOCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methoxy-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzofuran-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![2-(4-Fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide](/img/structure/B2375720.png)

![N-{3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propyl}prop-2-enamide](/img/structure/B2375723.png)

![3-Bromo-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene](/img/structure/B2375728.png)

![N,N'-bis[(4-chlorophenyl)methyl]oxamide](/img/structure/B2375731.png)

![N-(4-methylbenzyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine](/img/structure/B2375732.png)

![N-[4-(acetylamino)phenyl]-5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2375733.png)